DL-Alanine-3-13C
Overview
Description
DL-Alanine-3-13C, also known as DL-2-Aminopropionic acid-3-13C, is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the alanine molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The compound is a racemic mixture, meaning it contains equal amounts of D-alanine and L-alanine.
Mechanism of Action
Target of Action
DL-Alanine-3-13C is a 13C-labeled version of DL-Alanine . DL-Alanine is an amino acid that is the racemic compound of L- and D-alanine . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .
Mode of Action
This compound, like DL-Alanine, interacts with its targets primarily through its role as a reducing and capping agent . In the presence of silver nitrate aqueous solutions, it aids in the production of nanoparticles . Furthermore, it can chelate transition metals such as Cu (II), Zn (II), Cd (11), which can be useful in various research applications .
Biochemical Pathways
This compound plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the transport of nitrogen from peripheral tissues to the liver. The alanine carries the nitrogen to the liver where it is converted into urea for excretion.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the production of nanoparticles when used with silver nitrate aqueous solutions . Additionally, it can be used for the research of transition metals chelation .
Biochemical Analysis
Biochemical Properties
DL-Alanine-3-13C is involved in several biochemical reactions, primarily as a substrate or intermediate in metabolic pathways. It interacts with various enzymes, including alanine transaminase, which catalyzes the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate. This reaction is essential for the metabolism of amino acids and the production of energy. Additionally, this compound can be used to study the glucose-alanine cycle, where it plays a role in transporting amino groups from muscle to liver .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the glucose-alanine cycle, which is crucial for maintaining blood glucose levels during fasting or intense exercise. By participating in this cycle, this compound helps regulate energy production and amino acid metabolism in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. For instance, its interaction with alanine transaminase facilitates the transfer of amino groups, which is vital for amino acid metabolism. Additionally, this compound can be used to trace metabolic pathways and study enzyme kinetics, providing insights into the regulation of metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that this compound can be used to monitor metabolic flux and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in amino acid metabolism and potential liver damage. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glucose-alanine cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, which play key roles in amino acid and energy metabolism. By tracing the incorporation of the carbon-13 isotope, researchers can study the dynamics of these metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can accumulate in tissues involved in amino acid metabolism, such as the liver and muscles. The distribution of this compound within the body can provide insights into its role in metabolic processes and its potential therapeutic applications .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its role in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-3-13C typically involves the incorporation of carbon-13 into the alanine molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. In this case, a carbon-13 labeled aldehyde would be used to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include the use of labeled precursors and specialized reactors to facilitate the incorporation of carbon-13 into the alanine structure.
Chemical Reactions Analysis
Types of Reactions: DL-Alanine-3-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyruvate or other oxo acids.
Reduction: Formation of alaninol or other alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
DL-Alanine-3-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes.
Comparison with Similar Compounds
DL-Alanine-1-13C: Labeled at the first carbon position.
DL-Alanine-2-13C: Labeled at the second carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
Uniqueness: DL-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and reactions that involve this position
Properties
IUPAC Name |
2-amino(313C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480393 | |
Record name | DL-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131157-42-1 | |
Record name | DL-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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